2-(4-fluorophenoxy)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide is a synthetic organic compound characterized by the presence of a fluorophenoxy group, a methoxyphenyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves multiple steps:
Formation of the fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with an appropriate acylating agent under basic conditions to form the fluorophenoxy intermediate.
Introduction of the methoxyphenyl group: The intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base to introduce the methoxyphenyl group.
Formation of the tetrazole ring: The final step involves the cyclization of the intermediate with sodium azide under acidic conditions to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azide derivatives.
Scientific Research Applications
2-(4-fluorophenoxy)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is studied for its potential use in the development of advanced materials, including polymers and coatings.
Chemical Research: It serves as a building block in the synthesis of more complex molecules and is used in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone: This compound shares the fluorophenoxy group but differs in the presence of a hydroxy group instead of the tetrazole ring.
4-fluorophenoxyacetic acid: This compound has a similar fluorophenoxy group but lacks the methoxyphenyl and tetrazole moieties.
Uniqueness
2-(4-fluorophenoxy)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide is unique due to the combination of the fluorophenoxy, methoxyphenyl, and tetrazole groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O3/c1-25-14-8-4-13(5-9-14)23-16(20-21-22-23)10-19-17(24)11-26-15-6-2-12(18)3-7-15/h2-9H,10-11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNDQUSQDMJNLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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